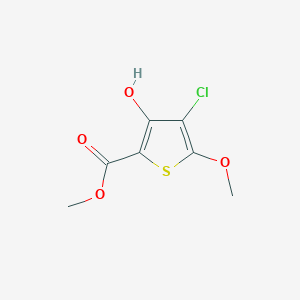
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Descripción general
Descripción
“6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is a chemical compound with the molecular formula C14H17ClN2 . It has been identified as a potential inhibitor of human papillomaviruses .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is represented by the formula C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .Aplicaciones Científicas De Investigación
Antiviral Applications
Methods of Application: While the specific methods of application for this compound are not detailed, generally, antiviral agents are tested using viral cultures and animal models before proceeding to clinical trials .
Results: The results of these studies are not specified in the sources available .
Antidepressant Applications
Methods of Application: The specific methods of application or experimental procedures are not detailed in the available sources .
Results: The outcomes of these studies are not specified in the sources available .
Treatment of Huntington’s Disease
Methods of Application: This compound is expected to work by blocking the activity of an enzyme called SirT1, which is thought to be involved in controlling the removal of the abnormal huntingtin protein .
Results: Early studies in experimental models indicate that it might improve the treatment of patients with this condition .
Antibacterial Applications
Methods of Application: The specific methods of application or experimental procedures are not detailed in the available sources .
Results: The methyl and ethyl ester prodrug forms showed minimum inhibitory concentrations in the range of 21-43 μg/mL against representative Gram-negative and Gram-positive bacteria species .
Inhibitor of Human Papillomaviruses
Methods of Application: The specific methods of application or experimental procedures are not detailed in the available sources .
Results: The outcomes of these studies are not specified in the sources available .
Research Use Only
Field: General Scientific Research
Methods of Application: The specific methods of application or experimental procedures would depend on the specific research objectives .
Results: The outcomes of these studies would depend on the specific research objectives .
Inhibitor of Human Papillomaviruses
Methods of Application: The specific methods of application or experimental procedures are not detailed in the available sources .
Results: The outcomes of these studies are not specified in the sources available .
Research Use Only
Field: General Scientific Research
Methods of Application: The specific methods of application or experimental procedures would depend on the specific research objectives .
Results: The outcomes of these studies would depend on the specific research objectives .
Propiedades
IUPAC Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-2-16-10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)17-14/h3,5,7,10,16-17H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAERTUSTBUVEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



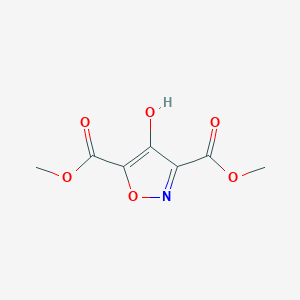
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)


![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
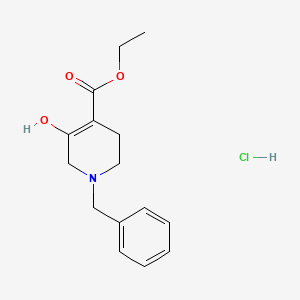
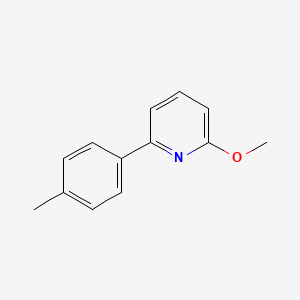

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
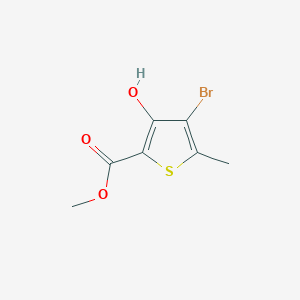
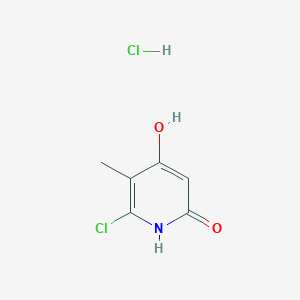
![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)
